molecular formula C11H12N2 B3357380 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile CAS No. 72594-75-3

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile

Cat. No.: B3357380
CAS No.: 72594-75-3
M. Wt: 172.23 g/mol
InChI Key: ZGULSESLFUXZGL-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C11H12N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile (1MeTIQ) is the dopaminergic neurons in the brain . This compound has a high pharmacological potential and a broad spectrum of action in the brain .

Mode of Action

1MeTIQ interacts with its targets by acting as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is also a reversible short-acting moderate inhibitor of Monoamine Oxidase A/B (MAO A/B) .

Biochemical Pathways

1MeTIQ affects the dopamine metabolism in the brain . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Pharmacokinetics

It is known that 1metiq is enzymatically formed in the brain by the 1-metiq synthesizing enzyme (1-metiqse) . More research is needed to fully understand the ADME properties of 1MeTIQ and their impact on bioavailability.

Result of Action

The result of 1MeTIQ’s action is neuroprotection in various neurodegenerative illnesses of the central nervous system . It has been documented that the neuroprotective action of 1MeTIQ against neurotoxicity is closely related with the presence of ®-1MeTIQ enantiomer as well as raceme, the mixture of ®- and (S)-enantiomers .

Action Environment

The action of 1MeTIQ is influenced by various environmental factors. For instance, it has been suggested that TIQ, in fact, produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered TIQ in high doses (50–100 mg/kg) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst to form tetrahydroquinoline derivatives . Another method includes the use of multicomponent reactions, which improve atom economy and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile is unique due to its specific combination of neuroprotective properties, monoamine oxidase inhibition, and potential therapeutic applications in neurodegenerative diseases .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGULSESLFUXZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223301
Record name 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72594-75-3
Record name 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72594-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile
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